6-bromo-N-[3-carbamoyl-5-(propan-2-yl)thiophen-2-yl]-2-(3-methylphenyl)quinoline-4-carboxamide
Overview
Description
6-bromo-N-[3-carbamoyl-5-(propan-2-yl)thiophen-2-yl]-2-(3-methylphenyl)quinoline-4-carboxamide is a complex organic compound with a unique structure that combines a quinoline core with a thiophene ring and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-[3-carbamoyl-5-(propan-2-yl)thiophen-2-yl]-2-(3-methylphenyl)quinoline-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the quinoline core, followed by the introduction of the thiophene ring and the functional groups. Common synthetic routes include:
Formation of the Quinoline Core: This step often involves the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated thiophene.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-[3-carbamoyl-5-(propan-2-yl)thiophen-2-yl]-2-(3-methylphenyl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new groups or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
6-bromo-N-[3-carbamoyl-5-(propan-2-yl)thiophen-2-yl]-2-(3-methylphenyl)quinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties could be useful in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 6-bromo-N-[3-carbamoyl-5-(propan-2-yl)thiophen-2-yl]-2-(3-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-6-chloro-2-(3-methylphenyl)-4-quinolinecarboxamide
- N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-6-fluoro-2-(3-methylphenyl)-4-quinolinecarboxamide
Uniqueness
6-bromo-N-[3-carbamoyl-5-(propan-2-yl)thiophen-2-yl]-2-(3-methylphenyl)quinoline-4-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with molecular targets. This uniqueness can make it more effective in certain applications compared to its chloro or fluoro analogs.
Properties
IUPAC Name |
6-bromo-N-(3-carbamoyl-5-propan-2-ylthiophen-2-yl)-2-(3-methylphenyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrN3O2S/c1-13(2)22-12-19(23(27)30)25(32-22)29-24(31)18-11-21(15-6-4-5-14(3)9-15)28-20-8-7-16(26)10-17(18)20/h4-13H,1-3H3,(H2,27,30)(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYBYQSAUGZXAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NC4=C(C=C(S4)C(C)C)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901114225 | |
Record name | N-[3-(Aminocarbonyl)-5-(1-methylethyl)-2-thienyl]-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901114225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438212-80-7 | |
Record name | N-[3-(Aminocarbonyl)-5-(1-methylethyl)-2-thienyl]-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=438212-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[3-(Aminocarbonyl)-5-(1-methylethyl)-2-thienyl]-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901114225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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